molecular formula C16H26N2 B5028376 4-(1-azocanylmethyl)-N,N-dimethylaniline

4-(1-azocanylmethyl)-N,N-dimethylaniline

Cat. No. B5028376
M. Wt: 246.39 g/mol
InChI Key: YBENRSTUBNBSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azocanylmethyl)-N,N-dimethylaniline (abbreviated as ACMA) is a chemical compound that has been used in scientific research for various applications. It is a yellow powder that is soluble in organic solvents and is commonly used as a fluorescent probe in biochemical and physiological studies. ACMA is a versatile compound that has been used in a wide range of applications, including the study of membrane transport, protein-protein interactions, and enzyme activity.

Mechanism of Action

4-(1-azocanylmethyl)-N,N-dimethylaniline functions as a fluorescent probe due to its ability to bind to biological molecules and emit fluorescence upon excitation. The mechanism of action involves the binding of 4-(1-azocanylmethyl)-N,N-dimethylaniline to the target molecule, which induces a conformational change that results in the emission of fluorescence. The intensity of the fluorescence is proportional to the concentration of the target molecule.
Biochemical and Physiological Effects:
4-(1-azocanylmethyl)-N,N-dimethylaniline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that can be stored for extended periods without degradation.

Advantages and Limitations for Lab Experiments

4-(1-azocanylmethyl)-N,N-dimethylaniline has several advantages as a fluorescent probe in lab experiments. It has a high quantum yield and excitation wavelength that allows for the detection of low concentrations of the compound. It is also relatively stable and has minimal toxicity. However, 4-(1-azocanylmethyl)-N,N-dimethylaniline has some limitations, including its sensitivity to pH and temperature changes. It is also sensitive to quenching by certain compounds, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 4-(1-azocanylmethyl)-N,N-dimethylaniline in scientific research. One area of interest is the study of the transport of ions across biological membranes, including the role of 4-(1-azocanylmethyl)-N,N-dimethylaniline in the detection of calcium ion transport across the mitochondrial membrane. Another area of interest is the use of 4-(1-azocanylmethyl)-N,N-dimethylaniline in the study of protein-protein interactions and enzyme activity. Additionally, there is potential for the development of new fluorescent probes based on the structure of 4-(1-azocanylmethyl)-N,N-dimethylaniline that may have improved properties for various applications.

Synthesis Methods

4-(1-azocanylmethyl)-N,N-dimethylaniline can be synthesized through a multistep process involving the reaction of 4-nitrobenzyl chloride with N,N-dimethylaniline, followed by reduction of the nitro group to an amino group. This intermediate is then reacted with azomethine ylide to form the final product, 4-(1-azocanylmethyl)-N,N-dimethylaniline.

Scientific Research Applications

4-(1-azocanylmethyl)-N,N-dimethylaniline has been widely used as a fluorescent probe in scientific research due to its unique properties. It has a high quantum yield and excitation wavelength that allows for the detection of low concentrations of the compound. 4-(1-azocanylmethyl)-N,N-dimethylaniline has been used to study the transport of ions across biological membranes, including the transport of calcium ions across the mitochondrial membrane. It has also been used to study protein-protein interactions and enzyme activity.

properties

IUPAC Name

4-(azocan-1-ylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-17(2)16-10-8-15(9-11-16)14-18-12-6-4-3-5-7-13-18/h8-11H,3-7,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBENRSTUBNBSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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